AZD3965
Overview
Description
AZD3965 is a selective and orally bioavailable inhibitor of monocarboxylate transporter 1 (MCT1). This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of cancer. By inhibiting MCT1, this compound disrupts lactate transport, which is crucial for the metabolic processes of tumor cells .
Mechanism of Action
Target of Action
AZD3965 is a type of drug known as a monocarboxylate transporter 1 (MCT1) inhibitor . MCT1 is one of the proteins involved in moving chemical compounds in and out of the cells of the body . It is a potent and selective inhibitor of MCT1 with a binding affinity of 1.6 nM .
Mode of Action
This compound works by blocking the action of MCT1 . This inhibition of MCT1-mediated lactate transport may have cytostatic and/or cytotoxic effects on tumor cells . The drug stops the growth of cancer cells and kills cancer cells by blocking the action of MCT1 .
Biochemical Pathways
The action of MCT1 and its role in lactate influx or efflux varies depending on the level of oxygen and glucose in the tumor microenvironment . Tumors have an increased dependency on the glycolytic pathway for ATP generation . Intracellular lactate produced by glycolysis is transported out of cells by the MCTs . The excreted lactate from the glycolytic cells to the extracellular tumor milieu has been reported to enhance tumor growth and metastasis, angiogenesis, amino acid metabolism, histone deacetylases, GPR81 signaling, and suppression of anti-tumor immunity .
Result of Action
This compound successfully decreases tumor growth and promotes intracellular lactate accumulation . It increases intratumor lactate levels and decreases tumor growth in mice bearing COR-L103 small cell lung cancer (SCLC) xenografts . It has demonstrated anti-proliferative activity in MCT1 high MCT4 low cell lines .
Action Environment
The action of MCT1 and its role in lactate influx or efflux varies depending on the level of oxygen and glucose in the tumor microenvironment . The increased dependence of tumor cells on glycolysis compared with normal cells provides an opportunity to target cell metabolism as an antitumor strategy . Monocarboxylate transporters (MCT) have a key role in transport of intracellular lactate produced by glycolysis in tumor cells .
Biochemical Analysis
Biochemical Properties
AZD3965 functions primarily by inhibiting MCT1, a transporter responsible for the efflux of lactate from cells. This inhibition leads to an accumulation of intracellular lactate, which can disrupt cellular metabolism and inhibit cell growth. This compound also exhibits activity against MCT2 but shows selectivity over MCT3 and MCT4 . The compound interacts with various enzymes and proteins involved in glycolysis, including hexokinase and pyruvate kinase, leading to an accumulation of glycolytic intermediates .
Cellular Effects
The effects of this compound on cellular processes are profound. By inhibiting MCT1, this compound increases intracellular lactate levels, which can lead to cytostatic and cytotoxic effects on tumor cells . This compound has been shown to inhibit the growth of a range of cell lines, particularly hematological cells . Additionally, this compound influences mitochondrial metabolism by enhancing oxidative pyruvate dehydrogenase and anaplerotic pyruvate carboxylase fluxes . These changes in cellular metabolism can lead to reduced cell viability, proliferation, and migration .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to MCT1 and inhibiting its function. This inhibition prevents the efflux of lactate from cells, leading to an accumulation of intracellular lactate . The increased lactate levels can inhibit glycolysis through feedback mechanisms, resulting in the accumulation of glycolytic intermediates . Additionally, this compound has been shown to increase the levels of TCA cycle-related metabolites and enhance mitochondrial metabolism . These molecular changes can disrupt cellular homeostasis and inhibit tumor cell growth.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits a large volume of distribution and rapid oral absorption, with high oral bioavailability . Time- and concentration-dependent effects of this compound on intracellular and extracellular lactate levels have been observed, with lactate accumulation occurring within 24 hours of treatment . Long-term exposure to this compound can lead to sustained inhibition of tumor growth and changes in cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In murine models, this compound treatment resulted in dose-dependent inhibition of tumor growth and increased intra-tumor lactate concentrations . High doses of this compound have been associated with adverse effects, including reduced blood leukocyte count and increased lung metastasis . These findings highlight the importance of optimizing dosage to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to glycolysis and lactate metabolism. By inhibiting MCT1, this compound disrupts lactate transport and leads to the accumulation of glycolytic intermediates . This inhibition can activate glycolytic metabolism, increasing the levels of glucose 6-phosphate and fructose 6-phosphate, as well as the activity of enzymes such as hexokinase and pyruvate kinase . These metabolic changes can have significant effects on cellular energy production and homeostasis.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. The compound exhibits a large volume of distribution and rapid oral absorption, with high oral bioavailability . Prominent reentry peaks observed after both oral and IV administration suggest potential enterohepatic circulation of this compound or a potential glucuronide conjugate . These pharmacokinetic properties influence the compound’s distribution and accumulation within tissues.
Subcellular Localization
The subcellular localization of this compound is primarily associated with its target, MCT1, which is located on the plasma membrane. By inhibiting MCT1, this compound affects the transport of lactate across the plasma membrane, leading to intracellular lactate accumulation . This localization is crucial for the compound’s activity and its ability to disrupt cellular metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AZD3965 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. Specific details about the synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. the general approach involves organic synthesis techniques commonly used in pharmaceutical chemistry .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include rigorous quality control measures to meet regulatory standards for pharmaceutical compounds .
Chemical Reactions Analysis
Types of Reactions
AZD3965 primarily undergoes metabolic reactions in the body. These reactions include:
Oxidation: Enzymatic oxidation of the compound can lead to the formation of various metabolites.
Reduction: Reduction reactions may also occur, although they are less common.
Substitution: The compound can undergo substitution reactions, particularly in the presence of specific enzymes.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and specific enzymes that facilitate these reactions. The conditions for these reactions are typically physiological, occurring within the body at normal body temperature and pH .
Major Products Formed
The major products formed from the reactions of this compound are its metabolites. These metabolites are typically less active than the parent compound but can still contribute to its overall pharmacological effects .
Scientific Research Applications
Chemistry: As a model compound for studying MCT1 inhibition and its effects on cellular metabolism.
Biology: Used in research to understand the role of lactate transport in cellular processes and tumor biology.
Medicine: Investigated as a potential therapeutic agent for treating cancers that rely heavily on glycolysis and lactate transport. .
Comparison with Similar Compounds
Similar Compounds
A-cyano-4-hydroxycinnamate (CHC): Another compound that inhibits lactate transport but is not as selective for MCT1 as AZD3965.
Uniqueness of this compound
This compound is unique in its high selectivity for MCT1 over other monocarboxylate transporters, such as MCT2 and MCT4. This selectivity makes it a valuable tool for studying the specific role of MCT1 in cancer metabolism and for developing targeted cancer therapies .
Properties
IUPAC Name |
5-[(4S)-4-hydroxy-4-methyl-1,2-oxazolidine-2-carbonyl]-3-methyl-6-[[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl]-1-propan-2-ylthieno[2,3-d]pyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24F3N5O5S/c1-9(2)29-18-14(16(30)27(5)19(29)32)13(17(31)28-7-20(4,33)8-34-28)12(35-18)6-11-10(3)25-26-15(11)21(22,23)24/h9,33H,6-8H2,1-5H3,(H,25,26)/t20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRNXOFBDXNTIFG-FQEVSTJZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C(F)(F)F)CC2=C(C3=C(S2)N(C(=O)N(C3=O)C)C(C)C)C(=O)N4CC(CO4)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1)C(F)(F)F)CC2=C(C3=C(S2)N(C(=O)N(C3=O)C)C(C)C)C(=O)N4C[C@](CO4)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24F3N5O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1448671-31-5 | |
Record name | AZD-3965 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1448671315 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AZD-3965 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39OM5Y4K2F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of AZD3965 and how does it interact with it?
A1: this compound selectively targets MCT1 [, , ]. It binds to MCT1 and blocks the transport of monocarboxylates, such as lactate and pyruvate, across the plasma membrane [, , , ].
Q2: What are the downstream consequences of MCT1 inhibition by this compound?
A2: Blocking MCT1 with this compound disrupts lactate transport, leading to intracellular lactate accumulation and a shift in cellular metabolism. This metabolic shift can:
- Inhibit glycolysis: Lactate accumulation can cause feedback inhibition of glycolysis [, , , ].
- Enhance oxidative metabolism: To compensate for reduced glycolysis, cells may increase their reliance on oxidative phosphorylation [, ].
- Induce metabolic stress: This can lead to energy depletion, reactive oxygen species (ROS) accumulation, and ultimately, cell death [, , ].
Q3: How does MCT4 expression influence the efficacy of this compound?
A3: MCT4 is another lactate transporter. Cells with high MCT4 expression can circumvent MCT1 inhibition by exporting lactate via MCT4, leading to resistance to this compound [, , , ].
Q4: What types of cancers have shown sensitivity to this compound in preclinical studies?
A4: Preclinical studies have demonstrated promising anti-tumor activity of this compound in various cancer models, including:
- Diffuse large B-cell lymphoma (DLBCL) [, , ]
- Burkitt lymphoma [, , , ]
- Small cell lung cancer (SCLC) [, , ]
- Triple-negative breast cancer (TNBC) []
- Renal cell carcinoma (RCC) []
- Neuroblastoma []
Q5: Has this compound shown efficacy in combination with other therapies?
A5: Yes, preclinical studies have demonstrated synergistic or additive anti-tumor effects when this compound is combined with:
- Chemotherapy: Doxorubicin and bendamustine in lymphoma models []
- Immunotherapy: Anti-PD-1 therapy in solid tumor models []
- Other metabolic inhibitors: Metformin and UK5099 in lymphoma and colon carcinoma cells []
- Radiotherapy: In small cell lung cancer xenografts []
Q6: What are potential biomarkers for predicting response to this compound?
A6: Research suggests several potential biomarkers for predicting response to this compound, including:
- MCT1 expression: Tumors with high MCT1 expression may be more sensitive [, ].
- MCT4 expression: High MCT4 expression is associated with resistance [, , , ].
- Tumor hypoxia: this compound may be more effective in hypoxic tumors [, ].
- Metabolic imaging: Techniques like [18F]FDG-PET/CT and hyperpolarized 13C-magnetic resonance spectroscopy (MRS) can monitor metabolic changes and potentially predict response [, , ].
Q7: What is the current clinical trial status of this compound?
A7: this compound has been evaluated in Phase I/II clinical trials for patients with various advanced cancers, including DLBCL and Burkitt lymphoma [, ].
Q8: What are the known side effects of this compound?
A8: The most common side effects observed in clinical trials were generally mild and included fatigue, gastrointestinal disturbances, and reversible ocular changes detected by electroretinogram [, ].
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